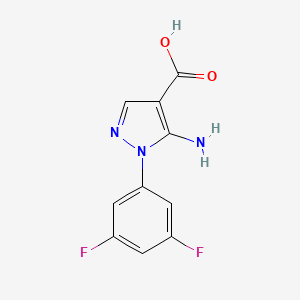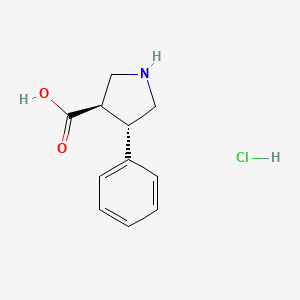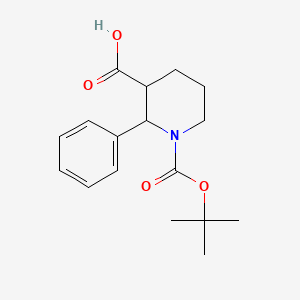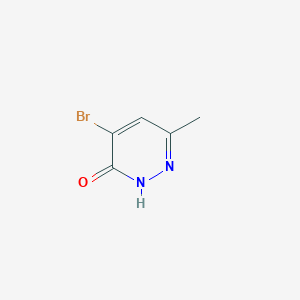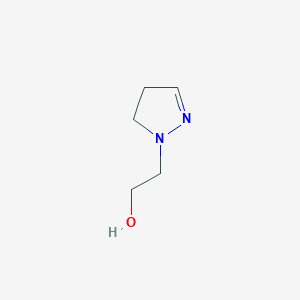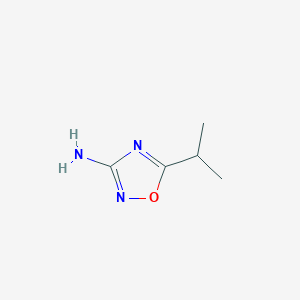
2-アミノ-5-ブロモピリジン-3-スルホンアミド
概要
説明
2-Amino-5-bromopyridine-3-sulfonamide is a brominated aromatic amine reagent . It has been used for labeling of model reducing-end oligosaccharides via reductive amination .
Synthesis Analysis
2-Amino-5-bromopyrimidine has been employed in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites. It has also been used in the synthesis of 2-phthalimido-5-bromopyrimidine as an intermediate for the preparation of sulfanilamides and amino acids containing the pyrimidine ring system .Molecular Structure Analysis
The crystal data and details pertaining to data collection and the structure refinement of 2-Amino-5-bromopyrimidine have been studied . The various vibrational modes in the crystal were confirmed by FTIR analysis .Chemical Reactions Analysis
2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal. It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .Physical And Chemical Properties Analysis
2-Amino-5-bromopyridine is a solid at 20°C. It has a molecular weight of 173.01 and its purity is greater than 98.0% (GC). It appears as a white to light yellow to light yellow-red powder or crystal. It is soluble in chloroform and methanol .科学的研究の応用
非線形光学材料
2-アミノ-5-ブロモピリジン-3-スルホンアミド: は、その電荷移動錯体形成能力のために、非線形光学材料における潜在的な可能性について研究されてきました 。これらの材料は、光スイッチング、データストレージ、および周波数混合など、電気通信および信号処理技術に不可欠なアプリケーションにとって重要です。
製薬研究
製薬業界では、この化合物の誘導体が、創薬および開発に役立つ電荷移動反応について研究されています 。安定な錯体を形成する能力は、潜在的な治療効果を持つ新しい医薬品の合成に利用できます。
バイオテクノロジー
この化合物の誘導体は、バイオテクノロジーにおいて、還元アミノ化による還元末端オリゴ糖の標識に使用されています 。このアプリケーションは、炭水化物ベースの生物学的プロセスを研究し、診断ツールを開発するために重要です。
材料科学
2-アミノ-5-ブロモピリジン-3-スルホンアミド: は、誘電率研究に使用される単結晶の合成に関与しており、材料の電気的特性を理解するために不可欠です 。これらの研究により、さまざまな産業用途向けのより優れた絶縁材料の開発につながる可能性があります。
環境科学
2-アミノ-5-ブロモピリジン-3-スルホンアミドとその誘導体の環境への影響に関する研究には、その生分解性と、より危険な物質に対する環境に優しい代替品としての可能性の研究が含まれます .
分析化学
この化合物は、分析化学において、オリゴ糖の構造解析に使用されており、これらの重要な生体分子の同定と定量に役立ちます 。これは、食品生産における品質管理と炭水化物ベースの病気の研究に影響を与えます。
薬理学
薬理学において、2-アミノ-5-ブロモピリジン-3-スルホンアミドは、スルファニルアミドやピリミジン環系を含むアミノ酸など、さまざまな化合物の合成における前駆体であり、医薬品合成において重要です .
産業用途
2-アミノ-5-ブロモピリジン-3-スルホンアミドの産業用途には、複雑な有機分子の合成における中間体としての使用が含まれます 。他の化合物との反応性により、幅広い製品の製造における貴重な構成要素となります。
作用機序
Target of Action
Brominated aromatic amine reagents like 2-amino-5-bromopyridine are generally used for labeling of model reducing-end oligosaccharides via reductive amination .
Mode of Action
It is known that brominated aromatic amines can participate in various chemical reactions, including reductive amination .
Biochemical Pathways
It has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
Result of Action
It has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
Safety and Hazards
2-Amino-5-bromopyridine can cause skin irritation (H315) and serious eye irritation (H319). Protective measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water in case of skin contact or if it gets in the eyes .
将来の方向性
The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds. Consequently, bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years. This has led to the development of various strategies by bacteria to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
生化学分析
Biochemical Properties
2-Amino-5-bromopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the labeling of model reducing-end oligosaccharides via reductive amination . This compound interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to form hydrogen bonds with the carboxylic group of neighboring benzoic acid molecules . These interactions are crucial for its function in biochemical assays and synthetic applications.
Cellular Effects
The effects of 2-Amino-5-bromopyridine-3-sulfonamide on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the respiratory system, causing skin and eye irritation, and specific target organ toxicity upon single exposure . These effects highlight the importance of understanding its cellular impact for safe and effective use in laboratory settings.
Molecular Mechanism
At the molecular level, 2-Amino-5-bromopyridine-3-sulfonamide exerts its effects through various mechanisms. It interacts with biomolecules via hydrogen bonding and other non-covalent interactions, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These molecular interactions are essential for its role in biochemical assays and synthetic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-5-bromopyridine-3-sulfonamide over time are critical factors in its laboratory use. This compound is stable under dry, sealed conditions at temperatures between 2-8°C . Its effects on cellular function can change over time, with potential long-term impacts observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Amino-5-bromopyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These threshold effects are essential for determining safe and effective dosage levels in experimental settings. Toxicity studies have shown that this compound can cause skin and eye irritation, as well as respiratory system toxicity at higher doses .
Metabolic Pathways
2-Amino-5-bromopyridine-3-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. It has been used in the synthesis of polycyclic azaarenes and other complex molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells and tissues it interacts with.
Transport and Distribution
The transport and distribution of 2-Amino-5-bromopyridine-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
2-Amino-5-bromopyridine-3-sulfonamide is localized in specific subcellular compartments, where it exerts its biochemical functions. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. These subcellular interactions are essential for its role in modulating cellular processes and biochemical reactions.
特性
IUPAC Name |
2-amino-5-bromopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYXGZXSYHBIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)
![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)
